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Executive Summary

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C
chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] Research into this small
molecule has revealed a dual mechanism of action that positions it as a promising therapeutic
candidate for inflammatory demyelinating diseases such as multiple sclerosis (MS).[1][3][4][5]
[6] ACT-1004-1239 demonstrates both immunomodulatory and pro-remyelinating effects.[1][3]
[4] Preclinical studies in established mouse models of demyelination and neuroinflammation
have shown that ACT-1004-1239 can reduce disease severity, limit immune cell infiltration into
the central nervous system (CNS), and directly promote the maturation of oligodendrocyte
precursor cells (OPCs) into myelinating oligodendrocytes.[1][3] This guide provides a
comprehensive overview of the quantitative data, experimental protocols, and underlying
signaling pathways associated with ACT-1004-1239's activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies of ACT-1004-1239.

Table 1: Preclinical Efficacy in Mouse Models
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Parameter

Model

Dosage

Outcome

Clinical Score

MOG-induced EAE

10-100 mg/kg, twice
daily, orally

Significant dose-
dependent reduction

in clinical scores.[1][3]

Survival

MOG-induced EAE

10-100 mg/kg, twice
daily, orally

Increased survival
rate.[1][3]

Disease Onset

MOG-induced EAE

100 mg/kg, twice daily

Delayed disease
onset.[1][3]

CNS Immune

Infiltrates

MOG-induced EAE

100 mg/kg, twice daily

Significantly reduced
immune cell infiltrates
into the CNS.[1][3]

Plasma Neurofilament

MOG-induced EAE

100 mg/kg, twice daily

Reduced plasma

neurofilament light

Light Chain chain concentration.
[11[4]
Significantly increased
the number of mature
Mature _ N o
) Cuprizone Model Not specified myelinating
Oligodendrocytes )
oligodendrocytes.[1]
[31[4]
o ] - Enhanced myelination
Myelination Cuprizone Model Not specified o
in vivo.[1][3][4]
Promoted the
_ maturation of OPCs
) In vitro Rat OPC - ) o
OPC Maturation Not specified into myelinating

assay

oligodendrocytes.[1]
3]

Table 2: Pharmacokinetics and Pharmacodynamics
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Parameter Species/System Value

IC50 (CXCR7 Antagonism) Human 3.2 nM[2]
Bioavailability (Oral) Rats 35%[2]

Tmax (Oral) Rats (10 mg/kg) 0.5 hours[2]

Cmax (Oral) Rats (10 mg/kg) 600 ng/h/mL[2]
Terminal Elimination Half-Life Humans (10-200 mg) 17.8 to 23.6 hours[7]
Absolute Bioavailability Humans 53.0%][7]

Dose-dependent increase in
Target Engagement Biomarker ~ Mice and Humans plasma CXCL12
concentration.[1][4][71[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the research are outlined below.

Myelin Oligodendrocyte Glycoprotein (MOG)-Induced
Experimental Autoimmune Encephalomyelitis (EAE)
This model is a widely used animal model for studying the inflammatory demyelination of the

CNS that occurs in multiple sclerosis.

e Induction: EAE is induced in female C57BL/6 mice by immunization with MOG35-55 peptide
emulsified in Complete Freund's Adjuvant (CFA).

o Treatment: ACT-1004-1239 is administered orally, typically by gavage, at doses ranging from
10 to 100 mg/kg twice daily.[1][3] Treatment can be initiated either prophylactically from the
day of immunization or therapeutically at the onset of clinical signs.[5]

e Assessments:

o Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a
standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
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o Histology: At the end of the study, spinal cords are collected for histological analysis to
assess immune cell infiltration and demyelination.

o Biomarker Analysis: Blood samples are collected to measure plasma concentrations of
neurofilament light chain (a marker of neuro-axonal damage) and CXCL12 (a biomarker
for CXCRY7 target engagement).[1][4]

Cuprizone-Induced Demyelination

This is a toxic model of demyelination that allows for the study of remyelination in the absence

of a significant inflammatory response.

 Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for a
period of 5-6 weeks. This leads to the apoptosis of mature oligodendrocytes.

o Treatment: ACT-1004-1239 is administered, often starting after the cuprizone diet is
withdrawn to specifically assess its effect on the remyelination phase.[5]

e Assessments:

o Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for
myelin markers (e.g., myelin basic protein) and oligodendrocyte markers (e.g., Olig2, CC1)
to quantify the extent of demyelination and subsequent remyelination.

o Cell Counting: The number of mature, myelinating oligodendrocytes is counted to
determine the effect of the treatment on oligodendrocyte differentiation and survival.[1][3]

In Vitro Oligodendrocyte Precursor Cell (OPC)
Differentiation Assay

This assay directly evaluates the pro-myelinating effect of a compound on the cells responsible

for myelination.

o Cell Culture: Primary rat OPCs are isolated and cultured in conditions that maintain them in a

proliferative, undifferentiated state.
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e Treatment: To induce differentiation, the growth factors are withdrawn, and the cells are
treated with various concentrations of ACT-1004-1239.

» Assessment: After a set period, the cells are fixed and stained for markers of mature
oligodendrocytes (e.g., myelin basic protein). The number of differentiated oligodendrocytes
is then quantified to assess the compound's ability to promote maturation.[1][3]

Signaling Pathways and Mechanism of Action

The therapeutic potential of ACT-1004-1239 stems from its unique dual-action mechanism
targeting the CXCRY7 receptor.
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ACT-1004-1239 Action
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Caption: Dual mechanism of action of ACT-1004-1239.

CXCRY7 is an atypical chemokine receptor that does not signal in the classical G-protein-
coupled manner but instead functions as a scavenger for its ligands, primarily CXCL12.[7] By
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binding and internalizing CXCL12, CXCR?7 helps create chemokine gradients that are crucial

for directing cell migration.

ACT-1004-1239, by antagonizing CXCR?7, blocks this scavenging activity.[1] This leads to a
dose-dependent increase in the plasma concentration of CXCL12, which serves as a reliable

biomarker of target engagement.[1][4] The elevated levels of CXCL12 are thought to mediate

the therapeutic effects through two main pathways:

o Immunomodulation: Altered CXCL12 gradients are believed to reduce the infiltration of

pathogenic immune cells into the central nervous system, thereby decreasing inflammation

and subsequent damage.[1][3]

e Pro-Remyelination: Increased CXCL12 availability promotes the differentiation and

maturation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable

of remyelinating damaged axons.[1][3]

In Vivo Models

In Vitro Assay
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Caption: Preclinical experimental workflow for ACT-1004-1239.

The logical relationship between the molecular action of ACT-1004-1239 and its observed

therapeutic effects is a critical aspect of its development.
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Caption: Logical flow from drug action to therapeutic outcome.

Conclusion

ACT-1004-1239 represents a novel approach to treating inflammatory demyelinating diseases
by simultaneously addressing both the inflammatory and degenerative aspects of the
pathology.[1][3] The robust preclinical data, supported by clear target engagement in early
human trials, provides a strong rationale for its continued clinical development.[1][7][10] The
dual mechanism of reducing neuroinflammation and promoting myelin repair offers the potential
for a more comprehensive therapeutic benefit compared to current treatments that are primarily
immunomodulatory.[1][3][4] Further research and clinical trials will be crucial to fully elucidate
the therapeutic potential of ACT-1004-1239 in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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